2-amino-N-cyclohexyl-5-fluorobenzamide
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Overview
Description
2-amino-N-cyclohexyl-5-fluorobenzamide is an organic compound with the molecular formula C13H17FN2O It is a derivative of benzamide, characterized by the presence of an amino group at the second position, a cyclohexyl group attached to the nitrogen atom, and a fluorine atom at the fifth position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-cyclohexyl-5-fluorobenzamide typically involves the following steps:
Nitration: The starting material, 2-fluorobenzoic acid, undergoes nitration to introduce a nitro group at the second position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Amidation: The resulting 2-amino-5-fluorobenzoic acid is then reacted with cyclohexylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-cyclohexyl-5-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitroso or nitro derivative.
Reduction: The compound can be reduced to form a corresponding amine or hydroxylamine.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine or hydroxylamine derivatives.
Substitution: Formation of hydroxyl or amino-substituted benzamides.
Scientific Research Applications
2-amino-N-cyclohexyl-5-fluorobenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound serves as an intermediate in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-amino-N-cyclohexyl-5-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and fluorine groups play a crucial role in binding to the active sites of these targets, modulating their activity. The cyclohexyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes and improving its bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-amino-5-fluorobenzamide: Lacks the cyclohexyl group, resulting in different pharmacokinetic properties.
2-amino-N-methyl-5-fluorobenzamide: Contains a methyl group instead of a cyclohexyl group, affecting its binding affinity and selectivity.
2-amino-N-phenyl-5-fluorobenzamide: The phenyl group alters the compound’s electronic properties and interactions with molecular targets.
Uniqueness
2-amino-N-cyclohexyl-5-fluorobenzamide is unique due to the presence of the cyclohexyl group, which enhances its lipophilicity and potentially improves its pharmacokinetic profile. This structural feature distinguishes it from other similar compounds and may contribute to its specific biological activities and applications.
Properties
Molecular Formula |
C13H17FN2O |
---|---|
Molecular Weight |
236.28 g/mol |
IUPAC Name |
2-amino-N-cyclohexyl-5-fluorobenzamide |
InChI |
InChI=1S/C13H17FN2O/c14-9-6-7-12(15)11(8-9)13(17)16-10-4-2-1-3-5-10/h6-8,10H,1-5,15H2,(H,16,17) |
InChI Key |
KHJVMOILZXUYKY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=C(C=CC(=C2)F)N |
Origin of Product |
United States |
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